

Application Note: High-Purity Mitochondria Isolation Using Digitonin

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Compound of Interest

Compound Name: *Digitogenin*

Cat. No.: B1217190

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation of high-quality, functional mitochondria is essential for a wide range of studies in metabolism, apoptosis, and drug toxicity. Digitonin, a steroidal saponin derived from the *Digitalis purpurea* plant, is a non-ionic detergent widely used for its ability to selectively permeabilize cell membranes.^[1] The mechanism relies on the differential cholesterol content between cellular membranes. The plasma membrane has a significantly higher cholesterol concentration compared to the outer and inner mitochondrial membranes.^{[1][2]} By carefully titrating the concentration of digitonin, it is possible to disrupt the plasma membrane and release cytosolic contents while leaving the mitochondria intact and functional.^{[2][3]} This application note provides a detailed protocol for the isolation of mitochondria from cultured mammalian cells using digitonin, methods for quality control, and troubleshooting guidelines.

Principle of the Method

Digitonin molecules interact with and bind specifically to cholesterol within lipid bilayers.^{[4][5]} This interaction forms pores in the membrane, leading to permeabilization.^{[2][3]} At low concentrations, digitonin selectively permeabilizes the cholesterol-rich plasma membrane. The mitochondrial outer membrane, which contains very little cholesterol, remains largely unaffected, thus preserving the organelle's structural and functional integrity.^{[1][2]} Subsequent differential centrifugation steps are then used to separate the intact mitochondria from other cellular components like the nucleus, cytosol, and other organelles.

Experimental Protocol

This protocol provides a general framework for isolating mitochondria from cultured mammalian cells. All steps should be performed at 4°C, and all buffers and equipment should be pre-chilled to ensure mitochondrial integrity.[\[1\]](#)

A. Materials and Reagents

- Cell Culture: Adherent or suspension mammalian cells (e.g., 1-10 $\times 10^7$ cells)
- Reagents:
 - High-purity Digitonin (prepare fresh for each experiment)
 - Phosphate-Buffered Saline (PBS), ice-cold
 - DMSO
 - Mitochondria Isolation Buffer (MIB) or similar isotonic buffer (e.g., MSHE Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)
 - Protease Inhibitor Cocktail
- Equipment:
 - Refrigerated centrifuge with fixed-angle rotor
 - Microcentrifuge tubes
 - Dounce homogenizer with a loose-fitting pestle
 - Pipettes and wide-bore tips
 - Cell scraper (for adherent cells)

B. Protocol Steps

- Cell Harvesting:

- For adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells.
- For suspension cells: Collect cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
- Cell Count and Resuspension: Count the cells and centrifuge at 500 x g for 5 minutes at 4°C to pellet. Discard the supernatant.
- Plasma Membrane Permeabilization:
 - Gently resuspend the cell pellet in 1 mL of ice-cold MIB containing protease inhibitors.
 - Add digitonin to the final desired concentration (see Table 1 for starting recommendations). For example, to achieve a 0.02% final concentration, add 50 µL of a freshly prepared 0.4% digitonin stock solution to 950 µL of the cell suspension.[\[6\]](#)
 - Incubate on ice for 5-10 minutes with gentle mixing (e.g., by inverting the tube every minute). Avoid vigorous vortexing.[\[1\]](#)[\[6\]](#)
 - Optional: To facilitate the release of mitochondria, gently homogenize the cell suspension with 5-10 strokes in a pre-chilled Dounce homogenizer.
- Differential Centrifugation:
 - Transfer the homogenate to a microcentrifuge tube. Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[\[7\]](#)
 - Carefully collect the supernatant, which contains the mitochondria and cytosolic fraction, and transfer it to a new pre-chilled tube.
 - Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[\[7\]](#)
 - Discard the supernatant (cytosolic fraction).
- Washing the Mitochondrial Pellet:

- Gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB (without digitonin).
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully discard the supernatant. Repeat this wash step one more time to minimize cytosolic contamination.

- Final Mitochondrial Pellet:
 - After the final wash, the resulting pellet is the enriched mitochondrial fraction. Resuspend it in a minimal volume of appropriate buffer for downstream applications (e.g., respirometry buffer, protein lysis buffer for Western blot, or storage buffer).

Data Presentation: Optimization and Quality Control

Optimization of Digitonin Concentration

The optimal digitonin concentration is critical and can vary between cell types and even between different batches of digitonin.[\[1\]](#) It is highly recommended to perform a titration for each new cell line or batch of detergent. The goal is to maximize mitochondrial yield while minimizing contamination from other organelles.

Table 1: Recommended Starting Concentrations of Digitonin for Mitochondria Isolation

Cell Type	Digitonin Concentration (% w/v)	Notes
143B Osteosarcoma	0.02%	Optimal for yield and minimal nuclear contamination. [6]
H9c2 Cardiomyocytes	0.0005% - 0.001% (5-10 µg/mL)	For permeabilization with minimal effects on mitochondrial function. [8]
Mouse Brain	0.02%	Used to permeabilize synaptosomes. [9]

| General Cultured Cells | 0.01% - 0.05% | A common starting range for optimization. |

Quality Control of Isolated Mitochondria

The purity of the isolated mitochondrial fraction should be assessed to ensure the reliability of downstream experiments. Western blotting is a common method for this purpose, using antibodies against marker proteins specific to different subcellular compartments.[10][11]

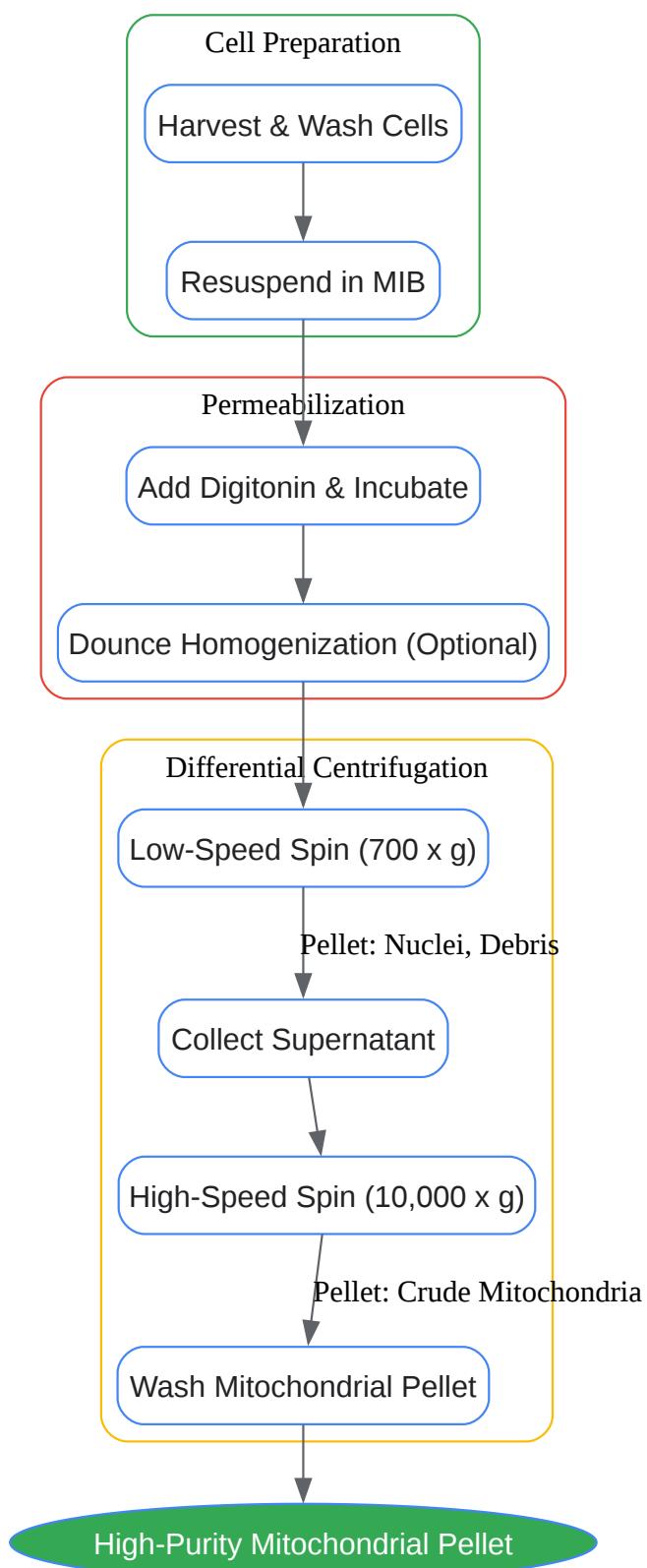
Table 2: Protein Markers for Assessing Mitochondrial Purity by Western Blot

Subcellular Fraction	Marker Protein	Expected Result in Pure Mitochondrial Fraction
Mitochondria (Positive Control)		
Outer Membrane	TOMM20, VDAC1	Strong signal[12]
Inner Membrane	COX4, ATP5A	Strong signal[12][13]
Matrix	HSP60, Aconitase	Strong signal[6][12]
Contaminants (Negative Controls)		
Cytosol	GAPDH, Tubulin	Absent or very weak signal[13][14]
Nucleus	Histone H3, Lamin B1	Absent or very weak signal[6][13]
Endoplasmic Reticulum	Calnexin, KDEL	Absent or very weak signal[13][14]

| Lysosome | Cathepsin D | Absent or very weak signal[6] |

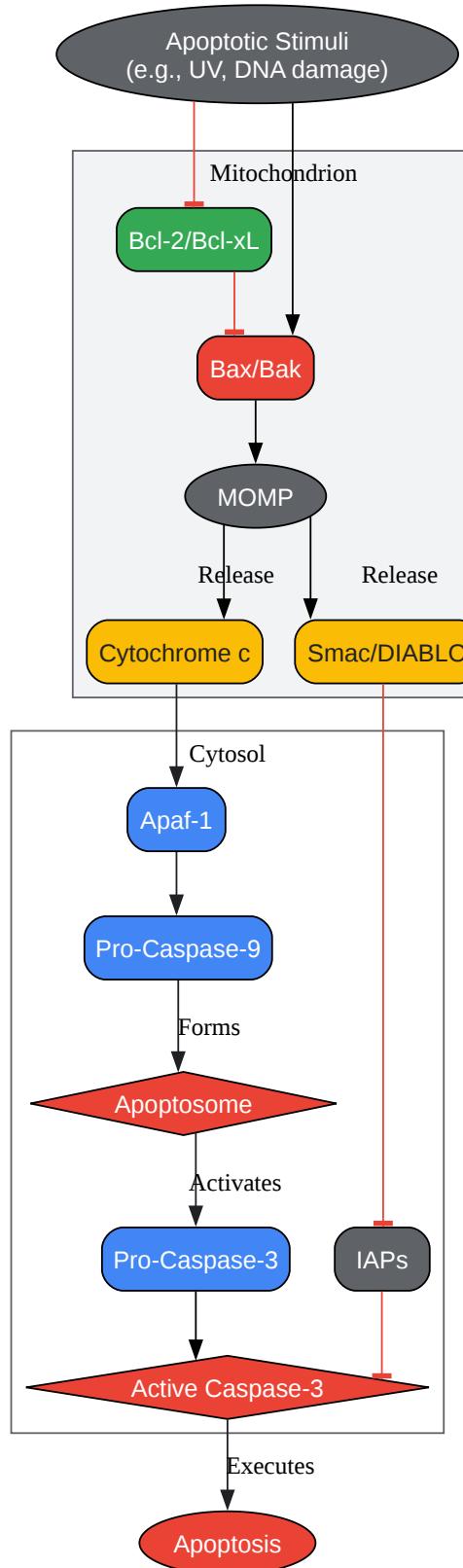
Visualizations

Experimental Workflow

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Caption: Workflow for mitochondria isolation using digitonin.

Mitochondria-Mediated Apoptosis Pathway

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Caption: The intrinsic pathway of apoptosis.

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